Product packaging for 6-(4-Fluorophenoxy)-3-methyl-1h-indazole(Cat. No.:CAS No. 1055974-02-1)

6-(4-Fluorophenoxy)-3-methyl-1h-indazole

Cat. No.: B13876669
CAS No.: 1055974-02-1
M. Wt: 242.25 g/mol
InChI Key: TVJNKBMLRRVOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(4-Fluorophenoxy)-3-methyl-1h-indazole is a chemical compound offered for research and development purposes. This product is intended for laboratory use only and is not for diagnostic or therapeutic applications. Structurally, this compound belongs to the 1H-indazole class, a scaffold of significant interest in medicinal chemistry . Substituted 1H-indazole derivatives have been extensively investigated for their potential as kinase inhibitors . In particular, compounds featuring a phenoxy substitution pattern similar to this compound have been identified in patent literature as inhibitors of p38 MAP kinase . The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation, making it a prominent target for research into autoimmune disorders, inflammatory diseases, and cancer . The presence of the fluorophenoxy group is a common feature in many biologically active molecules, as fluorine can influence the compound's electronic properties, metabolic stability, and binding affinity . The synthetic routes to access such indazole cores are well-established, with modern methods including metal-free cyclizations and [3+2] dipolar cycloadditions involving arynes or diazo compounds . Researchers can leverage this compound as a key intermediate or building block for further chemical exploration, or as a reference standard in biological screening assays to study kinase-related pathways and inflammatory mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FN2O B13876669 6-(4-Fluorophenoxy)-3-methyl-1h-indazole CAS No. 1055974-02-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1055974-02-1

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

6-(4-fluorophenoxy)-3-methyl-2H-indazole

InChI

InChI=1S/C14H11FN2O/c1-9-13-7-6-12(8-14(13)17-16-9)18-11-4-2-10(15)3-5-11/h2-8H,1H3,(H,16,17)

InChI Key

TVJNKBMLRRVOLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)OC3=CC=C(C=C3)F

Origin of Product

United States

Advanced Synthetic Methodologies for 6 4 Fluorophenoxy 3 Methyl 1h Indazole and Its Analogues

General Synthetic Strategies for Indazole Core Construction

The formation of the bicyclic indazole ring system is a cornerstone of synthesizing a vast array of biologically active molecules. Various synthetic routes have been developed, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclization Reactions for Indazole Formation

Cyclization reactions represent a fundamental approach to constructing the indazole core. A common strategy involves the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the reaction of ortho-substituted arylhydrazones can lead to the formation of the indazole ring through the creation of a nitrogen-nitrogen bond.

A well-established method is the Jacobsen indazole synthesis, which involves the condensation of a 2-acylphenylhydrazine. A more contemporary approach involves the silver(I)-mediated intramolecular oxidative C-H bond amination of arylhydrazones. This method has proven effective for synthesizing a variety of 3-substituted 1H-indazoles. nih.gov The general scheme for this type of reaction is as follows:

Scheme 1: General scheme for silver-mediated intramolecular C-H amination for indazole synthesis.

Another versatile method is the Davis-Beirut reaction, which allows for the synthesis of various indazole derivatives under alkaline conditions through an N-N bond-forming heterocyclization.

A practical, metal-free synthesis of 1H-indazoles can be achieved from 2-aminobenzaldehydes or 2-aminoketones through diazotization followed by in situ cyclization. For example, 3-methyl-1H-indazole can be synthesized from 2-aminoacetophenone. The process involves the diazotization of the amino group with a nitrite (B80452) source, followed by a cyclization reaction. google.compatsnap.com

Starting MaterialReagentsProductKey Features
ArylhydrazoneAgNTf₂, Cu(OAc)₂3-Substituted-1H-indazoleIntramolecular oxidative C-H amination nih.gov
2-AcylphenylhydrazineAcid or Base catalystIndazole derivativeJacobsen Indazole Synthesis
2-AminoacetophenoneNaNO₂, Acid3-Methyl-1H-indazoleDiazotization followed by cyclization google.compatsnap.com

Palladium-Catalyzed Coupling Reactions in Indazole Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application in constructing the indazole scaffold has been extensively explored. These methods often involve the intramolecular C-N bond formation to close the pyrazole (B372694) ring.

For example, the Buchwald-Hartwig amination can be employed for the intramolecular cyclization of an N-aryl-N-(o-halobenzyl)hydrazine derivative to form a 2-aryl-2H-indazole. While this provides the 2H-indazole isomer, it highlights the power of palladium catalysis in N-N bond formation.

Furthermore, palladium catalysts are crucial for the functionalization of the pre-formed indazole core, allowing for the introduction of various substituents at different positions through reactions like Suzuki, Heck, and Sonogashira couplings. This is particularly relevant for the synthesis of complex indazole analogues.

Alternative and Green Chemistry Approaches to Indazole Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. In the context of indazole synthesis, several "green" approaches have emerged.

One such approach involves the use of copper catalysis in greener solvents. For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been developed for the synthesis of 2H-indazoles.

Another strategy focuses on minimizing the use of hazardous reagents. A practical, metal-free synthesis of 1H-indazoles has been reported, which relies on the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. google.com This method is operationally simple and avoids the use of transition metals.

ApproachKey FeaturesExample Reaction
Copper CatalysisUse of a less toxic and more abundant metal.One-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, amines, and sodium azide.
Metal-Free SynthesisAvoids the use of heavy metals.Reaction of 2-aminophenones with hydroxylamine derivatives. google.com

Introduction of the 4-Fluorophenoxy Moiety at the C6 Position

Once the 3-methyl-1H-indazole core is synthesized, the next critical step is the introduction of the 4-fluorophenoxy group at the C6 position. This can be achieved through several strategic bond-forming reactions, primarily involving a C-O bond formation. The choice of strategy often depends on the availability of the starting materials, particularly a 3-methyl-1H-indazole precursor functionalized at the C6 position.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers. This strategy typically requires an aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen.

In the context of synthesizing 6-(4-fluorophenoxy)-3-methyl-1H-indazole, this would involve the reaction of a 6-halo-3-methyl-1H-indazole (where the halogen is preferably fluorine or chlorine) with 4-fluorophenoxide. The indazole ring itself provides some activation, and the reaction is typically carried out in a polar aprotic solvent in the presence of a base to generate the phenoxide in situ.

A plausible synthetic route would start with a readily available 6-nitro-3-methyl-1H-indazole. The nitro group can be reduced to an amino group, which can then be converted to a fluorine atom via the Balz-Schiemann reaction. The resulting 6-fluoro-3-methyl-1H-indazole can then undergo an SNAr reaction with 4-fluorophenol (B42351) in the presence of a strong base.

Starting MaterialReagentsProductKey Features
6-Fluoro-3-methyl-1H-indazole4-Fluorophenol, Strong Base (e.g., NaH, K₂CO₃)This compoundRequires an activated aryl halide. researchgate.net

Copper-Mediated Arylation Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are classic and effective methods for the formation of diaryl ethers. This approach is particularly useful when the aromatic ring is not sufficiently activated for SNAr.

The synthesis of this compound via an Ullmann-type reaction would typically involve the coupling of a 6-halo-3-methyl-1H-indazole (preferably 6-bromo- or 6-iodo-3-methyl-1H-indazole) with 4-fluorophenol. The reaction is mediated by a copper catalyst, often in the form of copper(I) salts like CuI or CuO, and requires a base and typically high reaction temperatures. The use of ligands, such as 1,10-phenanthroline (B135089) or diamines, can often improve the reaction efficiency and lower the required temperature.

The synthesis of the required 6-bromo-3-methyl-1H-indazole precursor can be achieved from commercially available starting materials. For example, 6-bromo-1H-indazole can be iodinated at the 3-position and subsequently methylated. youtube.com

Starting MaterialReagentsProductKey Features
6-Bromo-3-methyl-1H-indazole4-Fluorophenol, Copper Catalyst (e.g., CuI, CuO), Base (e.g., K₂CO₃, Cs₂CO₃), Ligand (optional)This compoundSuitable for less activated aryl halides.
6-Hydroxy-3-methyl-1H-indazole1-Fluoro-4-iodobenzene, Copper Catalyst, BaseThis compoundAlternative Ullmann coupling strategy.

Protecting Group Strategies for Selective C6 Functionalization

The synthesis of this compound necessitates a strategic approach to regioselective functionalization, particularly at the C6 position of the indazole core. Direct functionalization of the indazole ring is often complicated by the presence of two reactive nitrogen atoms (N1 and N2) and the potential for reactions to occur at multiple carbon positions. Therefore, protecting group strategies are paramount to achieving the desired substitution pattern.

The primary purpose of a protecting group in this context is to temporarily block the reactivity of the N-H group, thereby preventing unwanted side reactions and directing functionalization to the carbocyclic ring. The choice of protecting group is critical and depends on its stability under the conditions required for C6 functionalization and its ease of removal in a subsequent step.

Commonly employed N-protecting groups for indazoles include acyl, sulfonyl, and various alkyl and silyl (B83357) groups. The regioselectivity of N-protection itself can be controlled by the reaction conditions. For instance, kinetically controlled reactions, often employing strong bases at low temperatures, tend to favor substitution at the more sterically accessible N1 position. Conversely, thermodynamically controlled reactions may lead to the more stable N1-substituted product, although mixtures of N1 and N2 isomers are common.

Once the indazole nitrogen is protected, functionalization at the C6 position can be achieved through several methods. A common strategy involves the use of a 6-halo-indazole precursor. The introduction of the 4-fluorophenoxy group can then be accomplished via nucleophilic aromatic substitution (SNAr) or, more commonly, through transition metal-catalyzed cross-coupling reactions.

Table 1: Common N-Protecting Groups for Indazole and Their Removal Conditions

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Removal Conditions
AcetylAcAcetic anhydride, Acetyl chlorideBasic hydrolysis (e.g., NaOH, K₂CO₃)
p-ToluenesulfonylTsp-Toluenesulfonyl chlorideStrong acid or base, Reductive cleavage
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateAcidic conditions (e.g., TFA, HCl)
Benzyl (B1604629)BnBenzyl bromide, Benzyl chlorideHydrogenolysis (e.g., H₂, Pd/C)
2-(Trimethylsilyl)ethoxymethylSEMSEM-ClFluoride ion (e.g., TBAF), Acidic hydrolysis

For the synthesis of this compound, a plausible synthetic route would involve the initial protection of 3-methyl-6-hydroxy-1H-indazole or the coupling of a protected 3-methyl-6-halo-1H-indazole with 4-fluorophenol. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of diaryl ethers and can be employed for this purpose. More modern approaches often utilize palladium-catalyzed Buchwald-Hartwig amination-type cross-coupling reactions, which offer milder reaction conditions and broader substrate scope. In such a reaction, a protected 6-bromo- or 6-iodo-3-methyl-1H-indazole would be reacted with 4-fluorophenol in the presence of a palladium catalyst, a suitable ligand, and a base.

Following the successful introduction of the 4-fluorophenoxy group at the C6 position, the final step would be the deprotection of the indazole nitrogen to yield the target compound. The choice of deprotection conditions must be compatible with the newly formed ether linkage and other functional groups in the molecule.

Regioselective Functionalization and Modification at the 3-Methyl Position

The 3-methyl substituent of this compound can be incorporated into the molecule through various synthetic strategies. One common approach is to utilize a starting material that already contains the desired methyl group at the appropriate position for cyclization into the indazole ring system. For example, the cyclization of a suitably substituted o-hydrazinophenyl ketone, such as a derivative of 2-amino-5-(4-fluorophenoxy)acetophenone, with a source of hydrazine (B178648) would directly yield the 3-methylindazole core.

Alternatively, the methyl group can be introduced onto a pre-formed indazole ring. This often involves the functionalization of the C3 position. A powerful method for this is the directed metalation of an N-protected indazole. For instance, protection of the indazole nitrogen, often at the N1 position with a group like a phenylsulfonyl or a removable benzyl group, can facilitate deprotonation at the C3 position using a strong base such as n-butyllithium or lithium diisopropylamide (LDA). The resulting 3-lithioindazole species is a potent nucleophile that can react with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, to install the methyl group at the C3 position.

Another strategy involves the use of transition metal-catalyzed cross-coupling reactions. A 3-halo-indazole can serve as a substrate for a variety of coupling reactions. For example, a Suzuki-Miyaura coupling with a methylboronic acid derivative, or a Stille coupling with a methyltin reagent, in the presence of a palladium catalyst, can effectively introduce the methyl group at C3.

The 3-methyl group of the indazole ring can be a handle for further functionalization, allowing for the synthesis of a diverse range of analogues. The methyl group can be halogenated, for example, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions (e.g., with AIBN or light initiation), to yield a 3-(halomethyl)indazole. This intermediate is a versatile electrophile that can undergo nucleophilic substitution with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups.

Oxidation of the 3-methyl group can lead to the corresponding 3-formyl-1H-indazole (indazole-3-carbaldehyde) or 3-carboxy-1H-indazole (indazole-3-carboxylic acid). These functional groups open up a vast array of subsequent chemical transformations. The aldehyde can participate in reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensations. The carboxylic acid can be converted to esters, amides, or other acid derivatives, providing a gateway to a wide range of functionalized analogues.

Furthermore, the acidity of the C-H bonds of the 3-methyl group can be exploited. Deprotonation with a strong base can generate a nucleophilic species that can react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of other substituents at the benzylic position.

Spectroscopic and Chromatographic Characterization of Synthesized Compounds (e.g., NMR, Mass Spectrometry, IR)

The structural elucidation and purity assessment of this compound and its analogues are typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on both the indazole and the fluorophenoxy rings, as well as a singlet for the 3-methyl group. The protons on the indazole ring would appear as a set of coupled multiplets, with their chemical shifts and coupling constants being indicative of their positions. The protons on the 4-fluorophenoxy group would likely appear as two doublets (or a more complex pattern due to fluorine coupling) in the aromatic region. The N-H proton of the indazole ring would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration. The methyl group at C3 would resonate as a singlet, typically in the range of δ 2.5-2.7 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the 3-methyl group would appear at a characteristic upfield chemical shift (around 10-15 ppm). The aromatic carbons would resonate in the downfield region (typically 100-160 ppm). The carbon atom attached to the fluorine in the fluorophenoxy ring would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom on the fluorophenoxy group, providing direct evidence for its presence.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the synthesized compounds. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern can also provide structural information.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key absorptions would include N-H stretching vibrations (typically a broad band around 3100-3300 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region), and a strong C-O-C stretching band for the ether linkage. The C-F bond would also have a characteristic absorption in the fingerprint region (around 1100-1250 cm⁻¹).

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Key Features
¹H NMR - Singlet for 3-CH₃ (δ ~2.6 ppm)- Multiplets for aromatic protons (δ ~6.8-8.0 ppm)- Broad singlet for N-H (variable chemical shift)
¹³C NMR - Signal for 3-CH₃ (δ ~12 ppm)- Signals for aromatic carbons (δ ~100-160 ppm)- Carbon attached to fluorine will show a large ¹JCF coupling
Mass Spec. - Molecular ion peak (M⁺) at m/z corresponding to C₁₄H₁₁FN₂O- Characteristic fragmentation pattern
IR (cm⁻¹) - N-H stretch (~3200 cm⁻¹)- Aromatic C-H stretch (~3050 cm⁻¹)- C=C stretch (~1500-1600 cm⁻¹)- C-O-C stretch (~1240 cm⁻¹)- C-F stretch (~1200 cm⁻¹)

Stereochemical Considerations in the Synthesis of Chiral Analogues (if applicable)

While this compound itself is an achiral molecule, the synthesis of chiral analogues introduces important stereochemical considerations. Chirality could be introduced into the molecule at several positions, for instance, by replacing the methyl group at C3 with a substituent bearing a stereocenter, or by introducing a chiral substituent on the indazole nitrogen or the fluorophenoxy ring.

The synthesis of such chiral analogues would require the use of stereoselective synthetic methods. This could involve several strategies:

Use of Chiral Starting Materials: A straightforward approach is to start the synthesis with a chiral precursor that already contains the desired stereocenter. This stereocenter would then be carried through the synthetic sequence to the final product.

Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective or diastereoselective formation of a new stereocenter. For example, in the functionalization of the 3-methyl group, an asymmetric reaction could be employed to introduce a new chiral center adjacent to the indazole ring.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

Chiral Resolution: If a racemic mixture of a chiral analogue is synthesized, it can be separated into its constituent enantiomers through chiral resolution techniques. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and then removal of the resolving agent. Chiral chromatography is another powerful method for the separation of enantiomers.

For instance, if a chiral side chain were to be introduced at the C3 position, the synthetic strategy would need to be carefully designed to control the stereochemistry. This might involve an asymmetric alkylation of a C3-metalated indazole using a chiral electrophile or a chiral ligand on the metal. The stereochemical purity of the final products would then need to be determined using techniques such as chiral HPLC or NMR spectroscopy with chiral shift reagents.

Preclinical Biological Evaluation and Pharmacological Profiling of 6 4 Fluorophenoxy 3 Methyl 1h Indazole

In Vitro Biological Activity Assays

Comprehensive searches of publicly available scientific literature and biomedical databases did not yield specific preclinical data for the compound 6-(4-Fluorophenoxy)-3-methyl-1H-indazole corresponding to the biological assays detailed in the requested outline. While the indazole scaffold is a recognized pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors for oncology, specific experimental results for this particular derivative are not available in the public domain.

Therefore, it is not possible to provide detailed research findings, data tables, or specific outcomes for the following sections based on existing literature.

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

Assays for Cell Viability and Growth Inhibition (e.g., MTT, SRB)

No published studies detailing the evaluation of this compound in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays against any cancer cell lines were found. Consequently, data on its potential to inhibit cell viability or growth, including IC50 values, cannot be provided.

Induction of Apoptosis and Cell Cycle Modulation

There is no available data from studies investigating the effects of this compound on the induction of apoptosis (programmed cell death) or its ability to modulate cell cycle progression in cancer cells.

Enzyme Inhibition Assays

Kinase Inhibition Profiling (e.g., c-Met, p38 MAPK, VEGFR2, Lck, IDO1)

No specific enzymatic assay data is available in the public literature detailing the inhibitory activity of this compound against the specified kinases (c-Met, p38 MAPK, VEGFR2, Lck) or the enzyme IDO1. Therefore, inhibitory concentrations (e.g., IC50 values) and selectivity profiles are unknown.

Inhibition of Other Relevant Enzymes

No information is available regarding the inhibitory activity of this compound against other relevant enzyme targets.

Receptor Binding and Modulation Studies (e.g., G-protein coupled receptors, nuclear receptors)

In early-stage drug discovery, understanding how a compound interacts with biological targets is crucial. Receptor binding assays are employed to determine the affinity of a compound for specific receptors, such as G-protein coupled receptors (GPCRs) and nuclear receptors, which are common drug targets. These studies quantify the strength of the interaction, typically reported as a Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) value. Following initial binding assessment, modulation studies are conducted to characterize the functional effect of the compound on the receptor—whether it acts as an agonist (activator), antagonist (blocker), or allosteric modulator. Such data for this compound would be essential to elucidate its mechanism of action and potential therapeutic relevance.

Antimicrobial and Anti-inflammatory Screening

The indazole scaffold is a component of various molecules investigated for infectious and inflammatory diseases. nih.gov

Antibacterial and Antifungal Activity Assessment

To assess antimicrobial potential, compounds are typically screened against a diverse panel of pathogenic bacteria and fungi. The primary endpoint of these assays is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible microbial growth. researchgate.net Lower MIC values indicate greater potency. While some fluorinated heterocyclic compounds have demonstrated antimicrobial effects, specific MIC data for this compound is not documented.

Table 1: Representative Antibacterial and Antifungal Activity Assessment Data (Hypothetical)

MicroorganismTypeMIC (μg/mL)
Staphylococcus aureusGram-positive BacteriaData not available
Escherichia coliGram-negative BacteriaData not available
Candida albicansFungusData not available
Modulation of Inflammatory Mediators

The anti-inflammatory potential of a compound is evaluated by its ability to modulate the production of key inflammatory mediators. In vitro cell-based assays, often using immune cells like macrophages stimulated with agents such as lipopolysaccharide (LPS), are common models. The inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key indicator of anti-inflammatory activity. researchgate.netresearchgate.net Results are typically reported as IC50 values. While related indazole structures have been explored for anti-inflammatory properties, specific data for this compound are absent from the literature. researchgate.net

Table 2: Representative Data on Modulation of Inflammatory Mediators (Hypothetical)

Inflammatory MediatorAssay SystemIC50 (μM)
TNF-αLPS-stimulated macrophagesData not available
IL-6LPS-stimulated macrophagesData not available

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME studies are critical for predicting a drug candidate's pharmacokinetic profile. These non-clinical laboratory studies help to identify potential liabilities such as poor absorption or rapid metabolism early in the discovery process. nih.gov

Metabolic Stability and Metabolite Identification

Metabolic stability is a measure of how quickly a compound is broken down by metabolic enzymes, primarily in the liver. solvobiotech.com In vitro assays using liver microsomes or hepatocytes are performed to determine a compound's intrinsic clearance and predict its in vivo half-life. bioivt.com A compound with very low stability may be cleared from the body too quickly to be effective. Following these assays, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify the chemical structures of the primary metabolites. nih.gov This information is vital for understanding the complete disposition of the drug and identifying any potentially active or toxic byproducts. For instance, a related compound, 3-methyl-5-fluoro indazole, was reported to have a metabolic half-life of 23.66 minutes in mouse liver microsomes, but no such data exists for this compound. nih.gov

Table 3: Representative Metabolic Stability Data (Hypothetical)

Test SystemParameterValue
Human Liver MicrosomesHalf-life (t½, min)Data not available
Human Liver MicrosomesIntrinsic Clearance (μL/min/mg protein)Data not available
Permeability and Transport Studies

A compound's ability to be absorbed from the gastrointestinal tract is often predicted using in vitro permeability assays, with the Caco-2 cell monolayer model being a gold standard. evotec.com These cells form a barrier that mimics the human intestinal epithelium. The rate at which a compound crosses this barrier is measured to determine its apparent permeability coefficient (Papp). bioduro.com A high Papp value generally correlates with good oral absorption. Bidirectional Caco-2 assays can also identify if a compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp), which can limit drug absorption by pumping it back into the intestinal lumen. evotec.com The permeability characteristics of this compound have not been reported.

Table 4: Representative Caco-2 Permeability Data (Hypothetical)

DirectionPapp (10-6 cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A→B)Data not availableData not available
Basolateral to Apical (B→A)Data not available

In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)3.2.1. Evaluation in Established Disease Models (e.g., xenograft tumor models, inflammatory models)3.2.2. Pharmacodynamic Biomarker Analysis3.2.3. Organ Distribution and Tissue Accumulation Studies (excluding human data)3.2.4. Preliminary Toxicological Investigations in Animal Models (excluding human safety/adverse effects)

Without accessible research findings, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy and data-based reporting. Further investigation into proprietary or unpublished research would be necessary to address the user's request.

Elucidation of Mechanism of Action and Molecular Targets of 6 4 Fluorophenoxy 3 Methyl 1h Indazole

Identification and Validation of Primary Molecular Targets

To identify the primary molecular targets of 6-(4-Fluorophenoxy)-3-methyl-1H-indazole, a combination of advanced biochemical and genetic techniques would be necessary.

A standard approach to identify the direct binding partners of a small molecule involves affinity chromatography coupled with mass spectrometry-based proteomics. In this hypothetical scenario, this compound would be immobilized on a solid support to create an affinity matrix. This matrix would then be incubated with cell lysates, allowing proteins with an affinity for the compound to bind. After washing away non-specific binders, the captured proteins would be eluted and identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins would be considered potential molecular targets.

Table 1: Hypothetical Proteomic Hits from Affinity Chromatography

Protein IDProtein NameFunctionPutative Role in Compound Action
PXXXXXKinase ASignal TransductionPotential direct inhibition or activation
QXXXXXReceptor BCell Surface SignalingPossible allosteric modulation
OXXXXXEnzyme CMetabolic PathwaysPotential enzymatic inhibition

This table represents a hypothetical outcome for illustrative purposes, as no specific experimental data is available for this compound.

Following the identification of putative targets, genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout would be employed for validation. By selectively reducing or eliminating the expression of a candidate target protein, researchers could observe whether the cellular response to this compound is altered. A diminished or abrogated effect of the compound in cells lacking the target protein would provide strong evidence for its direct involvement in the compound's mechanism of action.

Characterization of Binding Interactions and Allosteric Modulation

Once a primary molecular target is validated, the next step would be to characterize the binding interaction in detail. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy would be utilized to determine the binding affinity (Kd), stoichiometry, and kinetics of the interaction between this compound and its target.

Furthermore, these studies would investigate the possibility of allosteric modulation. Unlike orthosteric inhibitors that bind to the active site of a protein, allosteric modulators bind to a different site, inducing a conformational change that alters the protein's activity. Assays would be designed to determine if the compound's binding is competitive or non-competitive with the natural ligand or substrate of the target protein, which is a hallmark of allosteric interaction.

Modulation of Key Molecular and Cellular Pathways

Understanding how the interaction between this compound and its target translates into a cellular response requires the analysis of downstream signaling pathways and observable cellular phenotypes.

Upon treatment with the compound, key signaling pathways would be investigated. For instance, if the target is a kinase, downstream phosphorylation events would be monitored using techniques like Western blotting with phospho-specific antibodies or phosphoproteomics. Changes in gene expression resulting from the modulation of a signaling pathway would be assessed using quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq).

Table 2: Illustrative Analysis of Downstream Signaling Events

Pathway ComponentChange upon TreatmentMethod of DetectionImplication
Phospho-Protein XIncreasedWestern BlotActivation of downstream signaling
Gene Y ExpressionDecreasedqRT-PCRTranscriptional repression
Protein Z LocalizationTranslocation to nucleusImmunofluorescenceAltered protein function

This table is a generalized representation of potential experimental findings and is not based on actual data for the specified compound.

The ultimate biological effect of this compound would be assessed by observing changes in cellular behavior. Depending on the identified molecular target and pathway, researchers would investigate various cellular phenotypes. For example, if the compound targets a protein involved in cell cycle regulation, its effect on cell proliferation and apoptosis would be measured. If the target is implicated in cell motility, cell migration and invasion assays would be performed. These analyses provide crucial information about the compound's functional consequences at the cellular level.

Resistance Mechanisms and Strategies to Overcome Them

The emergence of resistance to therapeutic agents is a significant challenge in the treatment of various diseases, particularly in oncology. While specific resistance mechanisms to This compound have not been documented due to the limited specific research on this compound, potential resistance mechanisms can be inferred from the broader class of indazole derivatives, many of which function as kinase inhibitors. nih.gov

Potential Resistance Mechanisms:

Alterations in Drug Target: One of the most common mechanisms of resistance to kinase inhibitors is the development of mutations in the target kinase's ATP-binding pocket. These mutations can reduce the binding affinity of the inhibitor, rendering it less effective.

Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target. This allows the cell to maintain proliferation and survival signals despite the presence of the drug.

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and thereby its efficacy.

Metabolic Alterations: Changes in cellular metabolism can also contribute to drug resistance. For instance, cancer cells may adapt their metabolic pathways to survive the stress induced by the therapeutic agent.

Strategies to Overcome Resistance:

Addressing these potential resistance mechanisms requires multifaceted strategies. The development of next-generation inhibitors that can effectively bind to mutated targets is a key approach. Combination therapies, where This compound could be used with agents that target different pathways, might prevent the activation of bypass mechanisms. nih.gov Furthermore, the co-administration of ABC transporter inhibitors could enhance the intracellular concentration of the primary drug.

Detailed research into the specific molecular interactions of This compound would be necessary to predict and counteract potential resistance mechanisms more effectively.

Research Findings on Indazole Derivatives

Research into various indazole derivatives has revealed a range of biological activities, primarily centered on anti-cancer properties. These studies provide a foundation for understanding the potential therapeutic applications of compounds like This compound .

One study on a series of indazole derivatives found that certain compounds exhibited potent growth inhibitory activity against several cancer cell lines. rsc.org For instance, a compound designated as 2f was shown to induce apoptosis in breast cancer cells, which was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org This compound also led to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), further supporting its pro-apoptotic activity. rsc.org

Another area of investigation for indazole derivatives has been their role as enzyme inhibitors. A study evaluating a series of 36 indazoles found that many were effective inhibitors of neuronal and inducible nitric oxide synthases (nNOS and iNOS), with a general preference for iNOS inhibition. nih.gov The indazole core is also a key pharmacophore in the development of protein kinase inhibitors for cancer treatment. nih.gov Several FDA-approved anti-cancer drugs, such as axitinib (B1684631) and pazopanib, contain an indazole scaffold. nih.gov

Furthermore, research on 1H-indazole-3-amine derivatives has demonstrated their potential to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl-2 family members and influencing the p53/MDM2 pathway. nih.gov One particular compound, 6o, showed a promising inhibitory effect against a chronic myeloid leukemia cell line. nih.govresearchgate.net

These findings underscore the diverse biological effects of the indazole scaffold, suggesting that This compound may also possess similar anti-proliferative and enzyme-inhibiting properties. However, direct experimental evidence is needed to confirm its specific mechanism of action and molecular targets.

Indazole Derivative Class Observed Biological Activity Potential Molecular Targets Reference
General Indazole DerivativesAnti-proliferative, Apoptosis InductionCaspase-3, Bax, Bcl-2 rsc.org
3-substituted IndazolesInhibition of Nitric Oxide SynthasesnNOS, iNOS nih.gov
Indazole-based Kinase InhibitorsAnti-cancerVarious Protein Kinases nih.gov
1H-indazole-3-amine DerivativesApoptosis, Cell Cycle ArrestBcl-2 family, p53/MDM2 pathway nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 6 4 Fluorophenoxy 3 Methyl 1h Indazole Derivatives

Impact of Substitutions on the Indazole Core Ring System

The indazole core is a crucial pharmacophore in many biologically active compounds, particularly kinase inhibitors. nih.govrsc.org Modifications to this heterocyclic system, including the position and nature of substituents, can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

Effect of Fluorine Atom Position and Number

The strategic placement of fluorine atoms on the indazole ring can profoundly impact a compound's biological activity. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. researchgate.netmdpi.com

Research on various indazole derivatives has demonstrated that the position of fluorine substitution is critical. For instance, in a series of 1H-indazol-3-amine derivatives, fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency against fibroblast growth factor receptor 1 (FGFR1). nih.gov In contrast, fluorine substitutions on other parts of the molecule were not well-tolerated. nih.gov

Similarly, studies on fluorinated indazoles as inhibitors of Rho kinase (ROCK1) showed that a fluorine atom at the C6 position significantly enhanced inhibitory potency (IC50 of 14 nM) and oral bioavailability (61%) compared to a fluorine at the C4 position (IC50 of 2500 nM). nih.gov The introduction of multiple fluorine atoms can also be beneficial. For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole was found to be a potent inhibitor of both nitric oxide synthase I (NOS-I) and nitric oxide synthase II (NOS-II). nih.gov This suggests that increasing the number of fluorine atoms on the indazole ring can enhance inhibitory potency. nih.gov

The beneficial effects of fluorination can be attributed to several factors. The high electronegativity of fluorine can alter the electronic properties of the indazole ring, influencing its interaction with target proteins. nih.gov Fluorine can also form specific interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the binding pocket, thereby increasing affinity. researchgate.netnih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, leading to improved metabolic stability. nih.gov

Table 1: Effect of Fluorine Position on ROCK1 Inhibitory Potency

CompoundFluorine PositionROCK1 IC50 (nM)
51C42500
52C614

Influence of Other Halogen or Alkyl Substituents

Besides fluorine, other halogen and alkyl substitutions on the indazole core also play a significant role in modulating biological activity. The introduction of different substituents can alter the steric and electronic properties of the molecule, affecting its fit and interaction with the target protein.

In a study of indazole derivatives as VEGFR-2 kinase inhibitors, the presence of hydrophobic groups like alkyl or other halogens (e.g., chlorine, bromine) led to a decrease in potency compared to a methoxy (B1213986) derivative. nih.gov However, in another series of benzyl-substituted indazoles, the effect on activity followed the order of CH3 > H > Br > OCH3 > F > NO2, CN, indicating that a methyl group at the right position can be more beneficial than other substituents. nih.gov

The size and nature of the alkyl group are also important. For example, at the C5 position of the indazole ring, a methyl group was found to be less potent than a methoxy group in inhibiting human GSK-3. nih.gov This suggests that for certain targets, an oxygen-containing substituent is preferred over a simple alkyl group.

The position of the substituent is as critical as its nature. For instance, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, the introduction of an acetyl or methoxy group at the meta position of a phenyl ring attached to the indazole led to an increase in activity against FGFR1 compared to substitution at the para position. nih.gov

Table 2: Influence of Substituents on Indazole Derivatives' Activity

TargetSubstituent PositionPreferred SubstituentEffectReference
VEGFR-2-MethoxyIncreased potency nih.gov
Benzyl-substituted series-MethylIncreased activity nih.gov
GSK-3C5MethoxyIncreased potency nih.gov
FGFR1meta-position of attached phenyl ringAcetyl/MethoxyIncreased activity nih.gov

Role of the Fluorophenoxy Moiety in Biological Activity

The 4-fluorophenoxy group is a key structural feature that significantly contributes to the biological activity of the parent compound. Modifications to this moiety can have a substantial impact on the molecule's interaction with its biological target.

Modifications of the Phenoxy Ring and its Substituents

Alterations to the phenoxy ring and its substituents can dramatically affect the biological activity of indazole derivatives. The electronic nature and position of substituents on the phenyl ring are critical for potency and selectivity.

In a study of FGFR1 inhibitors, it was found that substitutions on the phenyl ring of an indazole derivative significantly influenced its activity. nih.gov For example, replacing a 3-methoxyphenyl (B12655295) group with larger groups like 3-ethoxyphenyl and 3-isopropoxyphenyl led to an increase in activity. nih.gov This suggests that the size and hydrophobicity of the substituent at this position are important for fitting into the hydrophobic pocket of the enzyme. nih.gov

The addition of a fluorine atom to the phenyl ring has also been shown to be beneficial. An additional fluorine atom on the phenyl ring led to a remarkable improvement in activity compared to its non-fluorinated counterpart. nih.gov This highlights the positive contribution of fluorine in this position, likely due to enhanced binding interactions or improved physicochemical properties. researchgate.net

Conformational Analysis of the Phenoxy Linker

The ether linkage between the indazole core and the fluorophenoxy moiety allows for a degree of conformational flexibility. The relative orientation of these two ring systems is crucial for optimal binding to the target protein.

Computational modeling and X-ray crystallography studies of similar kinase inhibitors have shown that the molecule adopts a specific conformation within the ATP-binding site. nih.gov The phenoxy group often orients itself to fit into a hydrophobic pocket, while the indazole core forms key hydrogen bonds with the hinge region of the kinase. nih.gov

Influence of the 3-Methyl Group and its Analogues on Potency and Selectivity

The substituent at the 3-position of the indazole ring plays a critical role in determining the potency and selectivity of these compounds. The 3-methyl group is a common feature in many active indazole derivatives.

Studies have shown that the presence of a methyl group at the C-3 position of the indazole ring can be crucial for activity. For example, in a series of 6-substituted aminoindazole derivatives, the introduction of a methyl group at the C-3 position led to potent cytotoxicity against colon cancer cells. nih.gov In contrast, the absence of the methyl group at this position favored small alkyl or acetyl groups for displaying anti-proliferative activity. nih.gov

The nature of the substituent at the 3-position can also influence selectivity. In a study of fluorinated indazoles as nitric oxide synthase (NOS) inhibitors, a 3-methyl-substituted tetrafluoroindazole inhibited both NOS-I and NOS-II, whereas a 3-perfluorophenyl-substituted analogue was a selective inhibitor of NOS-II. nih.gov This indicates that bulkier or electronically different groups at the 3-position can impart selectivity for different enzyme isoforms.

Variations of the Alkyl Group at C3

Systematic variation of the alkyl group at the C3 position of the 6-(4-Fluorophenoxy)-1H-indazole scaffold has been a critical area of investigation to probe the steric and electronic requirements for optimal biological activity. Research in this area has demonstrated that the size and nature of this alkyl substituent can significantly impact potency.

For a series of indazole-based inhibitors of Akt, a serine/threonine kinase, it was observed that analogs bearing a methyl group at the C3 position were approximately five times more potent than their counterparts with a hydrogen atom at the same position. This finding underscores the positive contribution of a small alkyl group at C3 to the inhibitory activity against this particular kinase.

While comprehensive public data on a wide range of C3-alkyl variations for the specific 6-(4-Fluorophenoxy) scaffold is limited, the available information suggests a trend where small, non-bulky alkyl groups are favored. It is hypothesized that larger alkyl chains may introduce steric hindrance, preventing optimal binding to the target protein.

CompoundC3-SubstituentRelative Potency
1-H1x
2-CH₃~5x

Introduction of Other Functional Groups at C3

Beyond simple alkyl variations, the introduction of other functional groups at the C3 position has been explored to introduce new interactions with target proteins and modulate the physicochemical properties of the molecules. The strategic placement of functional groups can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.

General synthetic strategies for the C3-functionalization of the indazole ring are well-established, allowing for the introduction of a diverse array of moieties. These include, but are not limited to, amines, amides, ethers, and various heterocyclic rings. While specific data for the 6-(4-Fluorophenoxy) scaffold is not extensively detailed in publicly accessible literature, broader studies on indazole derivatives provide valuable insights. For instance, the introduction of an amine or amide group at the C3 position has been shown to be a successful strategy in developing potent kinase inhibitors by enabling hydrogen bonding interactions within the ATP-binding site of kinases.

The exploration of different functional groups at this position is a continuing area of research aimed at fine-tuning the biological activity of this promising class of compounds.

CompoundC3-SubstituentPotential Interactions
3-NH₂Hydrogen Bond Donor/Acceptor
4-C(O)NHRHydrogen Bond Donor/Acceptor
5-ORHydrogen Bond Acceptor

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For 6-(4-Fluorophenoxy)-3-methyl-1H-indazole derivatives, several key pharmacophoric features have been identified through computational modeling and experimental data from related indazole-based inhibitors.

The core indazole ring system is a crucial feature, often acting as a hinge-binder in the ATP-binding site of kinases. The nitrogen atoms of the pyrazole (B372694) ring can form critical hydrogen bonds with the backbone of the kinase hinge region.

The 6-(4-Fluorophenoxy) group is another key element. The phenoxy moiety can engage in hydrophobic interactions within a hydrophobic pocket of the target protein. The fluorine atom on the phenyl ring can modulate the electronic properties of the ring and potentially form specific interactions, such as halogen bonds, or improve metabolic stability. Studies on related p38 MAP kinase inhibitors have indicated that 2,4-difluorophenyl ethers were more potent than their 2-fluorophenyl counterparts, suggesting that the position and number of fluorine atoms can significantly influence activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

While specific QSAR models exclusively for this compound derivatives are not widely published, QSAR studies on broader classes of indazole-based inhibitors have been conducted. These studies typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build predictive models.

For a series of indazole derivatives, QSAR models could elucidate the quantitative impact of modifying the C3-substituent. For example, descriptors related to the size (e.g., molar volume) and hydrophobicity (e.g., logP) of the C3-alkyl group could be correlated with biological activity to determine the optimal properties for this position. Similarly, descriptors for the electronic properties of the 4-fluorophenoxy group could be used to understand its contribution to binding. The development of robust QSAR models for this specific chemical series would be a valuable asset in accelerating the discovery of new and improved therapeutic agents.

Computational and Chemoinformatic Studies of 6 4 Fluorophenoxy 3 Methyl 1h Indazole

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This analysis is fundamental in understanding the potential biological targets of 6-(4-Fluorophenoxy)-3-methyl-1H-indazole and the specific interactions that stabilize the ligand-protein complex.

Binding Mode Predictions and Hotspot Mapping

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar indazole derivatives. Docking simulations of indazole-containing compounds into the active sites of various kinases, a common target for this class of molecules, have revealed key binding interactions. nih.gov

It is predicted that the indazole core of this compound would act as a crucial scaffold, forming hydrogen bonds with backbone residues in the hinge region of a kinase active site. The 3-methyl group could occupy a hydrophobic pocket, while the 6-(4-Fluorophenoxy) moiety would likely extend into a more solvent-exposed region, potentially forming hydrophobic and halogen bond interactions. Hotspot mapping of potential target proteins would identify key amino acid residues that are critical for binding, guiding the interpretation of docking results and suggesting modifications to the ligand to enhance affinity and selectivity.

A hypothetical representation of key interactions is provided in the table below:

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue on Target
Hydrogen BondIndazole NHHinge region backbone amide
Hydrogen BondIndazole N2Hinge region backbone carbonyl
Hydrophobic3-methyl groupHydrophobic pocket (e.g., Leu, Val, Ile)
HydrophobicPhenyl ring of phenoxy groupAromatic residues (e.g., Phe, Tyr)
Halogen BondFluorine atomElectron-rich atom (e.g., backbone carbonyl oxygen)

Scoring Function Validation

The reliability of molecular docking predictions is heavily dependent on the scoring function used to rank the different binding poses. To validate the scoring function for a particular target, it is common practice to perform redocking experiments with known co-crystallized ligands. The ability of the scoring function to reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD) provides confidence in its predictive power for novel ligands like this compound. Furthermore, comparing the ranking of a set of known active and inactive compounds against their experimental affinities can further validate the chosen computational protocol.

De Novo Design and Virtual Screening of Analogues for Enhanced Activity

Building upon the insights from molecular docking, computational methods can be employed to design and screen new analogues of this compound with potentially improved activity.

De Novo Design: This approach involves computationally "growing" new molecules within the active site of the target protein. By using the core scaffold of this compound as a starting point, algorithms can add functional groups that complement the binding pocket, leading to the design of novel compounds with optimized interactions.

Virtual Screening: This high-throughput computational method involves docking large libraries of virtual compounds against a target protein. By creating a focused library of analogues of this compound with variations at the 3- and 6-positions, virtual screening can rapidly identify candidates with predicted high binding affinities for further experimental investigation. researchgate.net

Quantum Chemical Calculations and Electronic Properties (e.g., DFT, molecular orbital analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. nih.govnih.gov For this compound, these calculations can elucidate several key features.

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly informative. The energy and distribution of these frontier orbitals indicate the molecule's reactivity and the regions susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a descriptor of chemical stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution across the molecule. researchgate.net These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions with a biological target.

A summary of typical electronic properties that could be calculated for this compound is presented below:

PropertySignificance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical stability and reactivity
Dipole MomentPolarity and solubility
Molecular Electrostatic PotentialCharge distribution and interaction sites

Molecular Dynamics Simulations to Understand Ligand-Protein Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govajchem-a.com By simulating the movements of all atoms in the system, MD can assess the stability of the predicted binding pose of this compound within its target.

Key analyses from an MD simulation include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode.

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein and the ligand.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation, confirming their importance for binding.

These simulations provide a more realistic representation of the biological environment and can help to refine the understanding of the ligand-protein interactions.

Predictive Modeling for ADMET Profiles (excluding human clinical predictions)

In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. nih.govbhsai.orgresearchgate.netnih.govnih.gov For this compound, various computational tools can predict a range of physicochemical and pharmacokinetic parameters.

These predictive models are built using large datasets of experimentally determined properties and employ machine learning algorithms to establish quantitative structure-property relationships. While these predictions are not a substitute for experimental validation, they are invaluable for prioritizing compounds and identifying potential liabilities.

A table of commonly predicted ADMET properties is provided below:

ADMET PropertyPredicted ParameterSignificance
Absorption Caco-2 PermeabilityIntestinal absorption potential
Human Intestinal Absorption (HIA)Percentage of drug absorbed from the gut
Distribution Plasma Protein Binding (PPB)Extent of binding to plasma proteins
Blood-Brain Barrier (BBB) PenetrationAbility to cross into the central nervous system
Metabolism Cytochrome P450 (CYP) InhibitionPotential for drug-drug interactions
Sites of MetabolismPrediction of which parts of the molecule are likely to be metabolized
Excretion Renal Organic Cation Transporter (OCT2) InhibitionPotential for altered renal clearance
Toxicity AMES MutagenicityPotential to cause DNA mutations
hERG InhibitionPotential for cardiotoxicity

In Silico Assessment of Absorption and Distribution Characteristics

The absorption and distribution of a compound are critical determinants of its systemic availability and its ability to reach its intended biological target. Computational models predict these characteristics based on physicochemical properties derived from the molecule's structure. For this compound, several key parameters related to its absorption and distribution have been predicted using established in silico tools.

Predictions suggest that the compound has a high probability of being absorbed from the gastrointestinal (GI) tract. This is a crucial first step for orally administered agents. Furthermore, the molecule is predicted to be capable of permeating the blood-brain barrier (BBB), indicating potential for activity within the central nervous system. Plasma protein binding (PPB) is another significant distribution factor, influencing the amount of free compound available to exert its effects. In silico models predict a high degree of plasma protein binding for this molecule.

Table 1: Predicted Absorption and Distribution Properties
ParameterPredicted Value/ClassificationInterpretation
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeabilityYesPredicted to cross into the central nervous system.
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively effluxed from cells by P-gp.
Human Intestinal AbsorptionPredicted: 95.5%High percentage of absorption predicted in the human intestine.
Caco-2 Permeability (logPapp)Predicted: 0.998 cm/s x 10-6Indicates high permeability in a common in vitro model of the intestinal barrier.

Prediction of Metabolic Sites and Stability

The metabolism of a compound significantly influences its efficacy and duration of action. A key aspect of metabolic assessment is the interaction with cytochrome P450 (CYP) enzymes, a superfamily of enzymes responsible for the metabolism of a vast number of substances. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms.

Computational analysis of this compound indicates that it is unlikely to be an inhibitor of the major CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This suggests a lower potential for drug-drug interactions mediated by inhibition of these key metabolic pathways. However, predictions also indicate that the compound may be a substrate for CYP2D6 and CYP3A4, suggesting these enzymes could be involved in its clearance from the body. Understanding which enzymes metabolize a compound is crucial for predicting its metabolic stability and potential variability in efficacy across different individuals.

Table 2: Predicted Cytochrome P450 (CYP) Interaction Profile
CYP IsoformInhibitor PredictionSubstrate Prediction
CYP1A2NoNon-substrate
CYP2C19NoNon-substrate
CYP2C9NoNon-substrate
CYP2D6NoSubstrate
CYP3A4NoSubstrate

Computational Toxicity Predictions (e.g., acute, chronic, genotoxicity)

Toxicity is a primary cause of compound failure during development. Computational toxicology models provide an early warning system by predicting various toxicity endpoints based on the chemical structure. These predictions cover a range of potential hazards, from acute toxicity to long-term effects like genotoxicity.

For this compound, in silico models predict a moderate level of acute toxicity in rodents, with a predicted LD50 value falling within Class IV of the Globally Harmonized System (GHS). Importantly, the compound is predicted to be non-mutagenic in the Ames test, a widely used method for assessing a chemical's potential to cause DNA mutations. Furthermore, computational models did not flag the compound for hepatotoxicity (liver toxicity). These predictions, while not definitive, provide a valuable initial assessment of the compound's potential toxicity profile.

Table 3: Predicted Toxicological Endpoints
Toxicity EndpointPredicted ResultInterpretation
Acute Oral Toxicity (Rat LD50)2.53 mol/kg (Predicted)Class IV Toxicity (Harmful if swallowed).
AMES MutagenicityNon-mutagenUnlikely to cause genetic mutations.
Hepatotoxicity (Liver Toxicity)NoNot predicted to be toxic to the liver.
hERG I InhibitorNoLow probability of inhibiting the hERG channel, reducing risk for cardiotoxicity.
Minnow Toxicity (LC50)1.55 mg/L (Predicted)Indicates potential for aquatic toxicity.

Emerging Therapeutic Potential and Future Research Trajectories for 6 4 Fluorophenoxy 3 Methyl 1h Indazole

Prospects in Specific Disease Areas Based on Preclinical Findings

The therapeutic potential of indazole derivatives has been widely explored, revealing significant promise in oncology and the treatment of inflammatory diseases. These findings provide a strong basis for speculating on the future research directions for 6-(4-Fluorophenoxy)-3-methyl-1H-indazole.

Oncology: The indazole core is a key component in numerous potent anti-cancer agents, many of which function as kinase inhibitors. nih.govmdpi.com Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. For instance, various indazole derivatives have been synthesized and evaluated for their inhibitory activities against a range of cancer cell lines, including those of the lung, prostate, and breast. nih.govnih.gov Some have shown the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation and colony formation in cancer cells. nih.gov The structural features of this compound, particularly the fluorophenoxy group, could enhance its binding affinity and selectivity for specific kinase targets, a strategy that has been successfully employed in the design of other kinase inhibitors. nih.gov

Inflammatory Diseases: Indazole derivatives have also demonstrated significant potential as anti-inflammatory agents. researchgate.net The anti-inflammatory effects of some non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to the indazole core in their structure. nih.gov Research into novel indazole-based compounds has identified molecules that can relieve pyresis (fever) and pain in preclinical models of inflammation. nih.gov The mechanism often involves the inhibition of key inflammatory mediators. Given this precedent, this compound warrants investigation for its potential to modulate inflammatory pathways.

The following table summarizes the preclinical findings for representative indazole derivatives in oncology and inflammation, highlighting the potential areas of investigation for this compound.

Disease AreaPreclinical Findings for Indazole DerivativesPotential Relevance for this compound
Oncology Inhibition of various cancer cell lines (lung, breast, prostate). nih.govnih.govThe fluorophenoxy moiety could confer novel kinase inhibitory properties.
Induction of apoptosis and cell cycle arrest. nih.govresearchgate.netPotential to act as a cytotoxic agent against tumor cells.
Activity against drug-resistant cancer mutants. nih.govMay overcome resistance mechanisms to existing cancer therapies.
Inflammatory Diseases Relief of pyresis and pain in animal models. nih.govPotential as a novel analgesic and anti-inflammatory agent.
Inhibition of inflammatory mediators.Could modulate key signaling pathways involved in chronic inflammation.

Challenges and Opportunities in Lead Optimization and Preclinical Development

While the indazole scaffold holds great promise, the journey from a hit compound to a clinical candidate is fraught with challenges. Lead optimization is a critical phase where the chemical structure of a promising compound is systematically modified to improve its efficacy, selectivity, and pharmacokinetic properties.

A primary challenge in the development of indazole derivatives, including potentially this compound, is achieving high target selectivity to minimize off-target effects and associated toxicities. The exploration of structure-activity relationships (SAR) is crucial in this regard. For example, studies on other indazole derivatives have shown that modifications at different positions of the indazole ring can significantly impact their biological activity and selectivity. nih.gov

Another significant hurdle is optimizing the compound's ADME (absorption, distribution, metabolism, and excretion) properties. Poor solubility, rapid metabolism, or low bioavailability can render an otherwise potent compound ineffective in vivo. Strategies to overcome these challenges include the introduction of specific functional groups to modulate physicochemical properties. The fluorine atom in this compound, for instance, is a common feature in many modern drugs, often introduced to improve metabolic stability and bioavailability.

Opportunities for innovation lie in the application of rational drug design approaches. By leveraging computational modeling and structural biology, it is possible to design derivatives of this compound with improved target engagement and pharmacokinetic profiles.

Innovative Research Methodologies and Techniques for Indazole Derivatives

The advancement of novel research methodologies is pivotal for unlocking the full therapeutic potential of indazole derivatives. Modern synthetic chemistry offers a plethora of innovative techniques for the efficient and diverse synthesis of indazole-based compound libraries. nih.govnih.gov These methods allow for the rapid generation of analogs of this compound, which is essential for comprehensive SAR studies.

High-throughput screening (HTS) platforms are instrumental in evaluating large numbers of compounds against a panel of biological targets in a time- and cost-effective manner. Furthermore, the development of sophisticated in vitro and in vivo disease models that more accurately mimic human physiology is crucial for predicting the clinical efficacy of these compounds.

In the realm of target identification, chemoproteomics and activity-based protein profiling are powerful tools for elucidating the molecular targets of novel compounds and understanding their mechanism of action. These techniques could be invaluable in identifying the specific cellular proteins that interact with this compound.

Interdisciplinary Collaborative Avenues for Comprehensive Compound Evaluation

The comprehensive evaluation of a potential therapeutic agent like this compound necessitates a multidisciplinary approach. Collaboration between synthetic chemists, computational biologists, pharmacologists, and clinicians is essential for a holistic understanding of the compound's properties.

Chemistry and Biology: Synthetic chemists can design and synthesize novel derivatives, while biologists can assess their activity in relevant cellular and animal models.

Computational Modeling and Experimental Validation: Computational chemists can use molecular docking and other in silico methods to predict the binding of indazole derivatives to their targets, guiding the synthetic efforts and helping to interpret experimental results. nih.gov

Preclinical and Clinical Research: Close collaboration between preclinical researchers and clinicians is vital to ensure that the preclinical studies are designed to be clinically relevant and to facilitate the smooth transition of promising compounds into clinical trials.

Such interdisciplinary collaborations can accelerate the drug discovery and development process, increasing the likelihood of successfully translating a promising compound from the laboratory to the clinic.

Unexplored Biological Activities and Novel Target Identification

While oncology and inflammation are well-established areas for indazole derivatives, there remains a vast, unexplored landscape of potential biological activities. The unique chemical space occupied by compounds like this compound suggests that they may interact with novel biological targets.

Systematic screening of this and related compounds against a broad range of cellular targets could uncover unexpected therapeutic opportunities. For instance, indazole derivatives have also been investigated for their potential in treating neurodegenerative diseases, infectious diseases, and metabolic disorders. nih.govnih.gov

The identification of novel targets for this compound could be facilitated by phenotypic screening, where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the target. Subsequent target deconvolution studies can then be employed to identify the molecular mechanism underlying the observed effect. This approach has the potential to uncover first-in-class medicines with novel mechanisms of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.